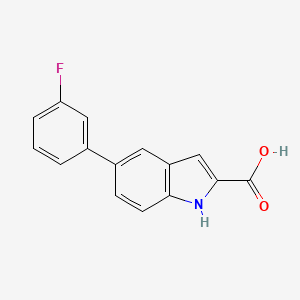

5-(3-Fluorophenyl)-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-fluorophenyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-12-3-1-2-9(7-12)10-4-5-13-11(6-10)8-14(17-13)15(18)19/h1-8,17H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKSXHUFVGGHHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)NC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Introducing the 3-Fluorophenyl Group

Suzuki-Miyaura coupling offers a robust method for installing aryl groups onto preformed indole intermediates. A plausible route involves:

-

Synthesizing 5-bromo-1H-indole-2-carboxylic acid as a precursor.

-

Coupling with 3-fluorophenylboronic acid under palladium catalysis.

Experimental Insights :

-

Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of DMF/H₂O (3:1) at 80–100°C .

-

Yields : Comparable couplings for fluoroaryl indoles report yields of 68–84% .

Hydrolysis of Ester Intermediates to Carboxylic Acids

Methyl or ethyl esters of indole-2-carboxylic acid are frequently hydrolyzed to the free acid under basic or acidic conditions. For instance, 5-fluoro-1H-indole-3-carboxylic acid methyl ester was hydrolyzed using 10% aqueous NaOH at reflux (83% yield) . Applied to the target compound, this step would follow esterification during the indole core assembly.

Optimization Parameters :

-

Base Choice : Lithium tert-butoxide in DMF at 100°C achieved 95% yield in related indole carboxylations .

-

Acid Workup : Post-hydrolysis, acidification with HCl precipitates the carboxylic acid, as seen in 5-fluoro-1H-indole-3-carboxylic acid synthesis (84% yield) .

Direct Carboxylation via CO₂ Insertion

Emerging methodologies utilize CO₂ as a C1 source for carboxylation. A recent protocol demonstrated the carboxylation of indoles using LiOtBu under CO₂ atmosphere in DMF at 100°C, achieving 95% yield for indole-2-carboxylic acid derivatives . Adapting this to 5-(3-fluorophenyl)-1H-indole would require pre-installation of the 3-fluorophenyl group prior to carboxylation.

Mechanistic Advantage :

-

The reaction proceeds via deprotonation at position 2, followed by nucleophilic attack on CO₂, avoiding the need for pre-functionalized substrates.

Functional Group Interconversion: Nitriles to Carboxylic Acids

Nitrile intermediates offer a versatile pathway. For example, 5-(3-fluorophenyl)-1H-indole-2-carbonitrile could be hydrolyzed to the carboxylic acid using concentrated H₂SO₄ or NaOH/H₂O₂. This approach mirrors the synthesis of 5-nitroindole-2-carboxylic acid from ethyl pyruvate and p-nitrophenylhydrazine .

Yield Considerations :

Comparative Analysis of Synthetic Routes

Mechanistic Challenges and Solutions

-

Regioselectivity in Electrophilic Substitution : The carboxylic acid group at position 2 directs incoming electrophiles to position 5, but competing substitution at position 4 or 6 may occur. Using bulky directing groups or low-temperature conditions mitigates this .

-

Stability of Intermediates : The 3-fluorophenyl group may deactivate the indole ring toward further reactions. Electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) enhance coupling efficiency .

Industrial-Scale Considerations

-

Cost Efficiency : The Suzuki-Miyaura method, while reliable, requires expensive palladium catalysts. Recycling protocols using supported Pd nanoparticles reduce costs .

-

Purification : Column chromatography remains prevalent in research settings, but industrial processes favor crystallization or aqueous workups, as seen in the isolation of 5-fluoro-1H-indole-3-carboxylic acid (84% yield after acidification) .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Antiviral Activity

One of the primary applications of 5-(3-Fluorophenyl)-1H-indole-2-carboxylic acid is its role as an inhibitor of HIV-1 integrase. Recent studies have demonstrated that derivatives of indole-2-carboxylic acids can effectively inhibit the strand transfer activity of HIV-1 integrase, a crucial enzyme in the HIV replication cycle.

- Mechanism of Action : The compound binds to the active site of integrase, chelating magnesium ions essential for its activity. Structural modifications at the C3 position have been shown to enhance binding affinity and inhibitory potency, with IC50 values as low as 0.13 μM for optimized derivatives .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of indole derivatives has provided insights into how modifications can enhance biological activity:

- Cyclic Modifications : The introduction of halogenated groups at specific positions on the indole ring has been linked to improved integrase inhibition. For instance, adding long-chain substituents at the C3 position significantly increases activity due to enhanced hydrophobic interactions within the active site .

- Binding Mode Analysis : Molecular docking studies reveal that compounds with specific substituents can form hydrogen bonds and π-π stacking interactions with viral DNA, further stabilizing their binding and enhancing inhibitory effects .

Potential in Cancer Therapy

Indole derivatives, including this compound, are being explored for their anticancer properties:

- Inhibition of Kinases : Some studies indicate that indole-based compounds can inhibit various kinases involved in cancer progression. For example, derivatives have shown potential as inhibitors of VEGFR-2 tyrosine kinase, which plays a significant role in tumor angiogenesis .

Synthesis and Optimization

The synthesis of this compound and its derivatives involves several strategies:

- Ugi Reaction : A notable method includes a Ugi four-component reaction followed by palladium-catalyzed cyclization to yield tetracyclic structures with enhanced biological activities .

- Yield Optimization : Various synthetic routes have been explored, achieving yields ranging from 50% to over 90%, depending on the reaction conditions and purification methods employed .

Case Studies and Research Findings

Several key studies illustrate the compound's efficacy and potential applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of 5-(3-fluorophenyl)-1H-indole-2-carboxylic acid with similar compounds:

Notes:

- Fluorine Position : The 3-fluorophenyl group in the target compound likely induces steric and electronic effects distinct from 5-fluoroindole derivatives (e.g., compound 3 in ), where fluorine is directly on the indole ring.

- Carboxylic Acid vs. Amide : Replacement of the carboxylic acid with an amide (e.g., compound 7t ) reduces solubility in polar solvents but improves plasma stability.

- Halogen Substitution : Chlorine at the 5-position (compound in ) increases molecular weight and lipophilicity compared to fluorine.

Crystallographic and Hydrogen-Bonding Analysis

- Crystal Packing : In 5-fluoro-1H-indole-3-carboxylic acid , intermolecular hydrogen bonds (O1–H1⋯O2, 2.669 Å) stabilize the lattice. For this compound, similar interactions are expected, but the 2-COOH position may alter packing efficiency.

- Solubility Trends : Methoxy-substituted indoles (e.g., 3c ) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas bulky benzyl groups (e.g., ) reduce solubility.

Biological Activity

5-(3-Fluorophenyl)-1H-indole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antiviral and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant studies.

Indole derivatives, including this compound, exhibit diverse biological activities primarily through their interactions with various biochemical pathways. The presence of the indole core allows for binding to multiple receptors, influencing cellular processes. Specifically, the carboxylic acid group can participate in chelation with metal ions in enzyme active sites, enhancing the compound's efficacy as an inhibitor.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antiviral Activity : Research indicates that indole-2-carboxylic acid derivatives can effectively inhibit HIV-1 integrase. For instance, structural modifications have led to compounds with IC50 values as low as 0.13 μM against integrase strand transfer, demonstrating significant antiviral potential .

- Anticancer Properties : Studies have shown that various indole derivatives possess anticancer properties by targeting tubulin polymerization and inducing apoptosis in cancer cells. For example, related compounds have demonstrated IC50 values below 0.1 μM across multiple cancer cell lines .

Case Studies

Several studies illustrate the biological activity of this compound and its derivatives:

- HIV-1 Integrase Inhibition :

-

Anticancer Activity :

- Another investigation focused on the anticancer effects of indole derivatives against various cancer cell lines. One derivative showed a remarkable growth inhibition rate of 78.76% at a concentration of 10 μM . The mechanism involved arresting the cell cycle in the G2/M phase and inducing apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins.

Data Tables

The following table summarizes key findings from studies on the biological activity of related indole derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Fluorophenyl)-1H-indole-2-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation or multi-step reactions involving halogenated intermediates. For example, derivatives of 5-phenylindole-2-carboxylic acid are synthesized by coupling fluorophenyl groups to the indole core using Pd-catalyzed cross-coupling or nucleophilic substitution. Reaction optimization may involve adjusting solvent systems (e.g., PEG-400/DMF mixtures), catalysts (e.g., CuI for azide-alkyne cycloadditions), and temperature gradients to improve yields (e.g., from 42% to 55.7% as reported in similar indole syntheses) .

Q. How is structural characterization performed for fluorinated indole derivatives, and what analytical techniques are critical for validation?

- Methodological Answer :

- 1H/13C/19F NMR : Key for confirming substitution patterns and fluorine integration. For instance, δ 7.59–7.56 (m, 1H) in 1H-NMR indicates aromatic protons near fluorine substituents .

- HRMS/ESI-MS : Validates molecular weight (e.g., [M + H]+ m/z: 563.84) .

- TLC and HPLC : Ensure purity (>95%) and monitor reaction progress .

Q. What computational tools are recommended for predicting physicochemical properties like logP and PSA?

- Methodological Answer : Use software such as ChemAxon or Molinspiration to calculate logP (e.g., 1.63) and topological polar surface area (PSA, e.g., 90.39 Ų). These parameters inform solubility and bioavailability predictions, critical for preclinical studies .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in fluorinated indole-carboxylic acid derivatives?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) is essential for resolving bond angles, torsion angles, and fluorine positioning. For example, SHELXPRO interfaces with macromolecular refinement for high-resolution data analysis .

Q. What strategies are employed to analyze contradictory bioactivity data in fluorinated indole derivatives?

- Methodological Answer :

- Dose-response curves : Compare IC50 values across assays (e.g., 19.8 μM for KAT-I inhibitors) to identify potency outliers .

- SAR studies : Modify substituents (e.g., 3-fluorophenyl vs. 2,4-difluorophenyl) to isolate structural contributors to activity .

- Orthogonal assays : Validate enzyme inhibition (e.g., Factor Xia) using fluorogenic substrates or SPR binding kinetics .

Q. How are pharmacophore models developed for indole-carboxylic acid derivatives targeting neurological disorders?

- Methodological Answer :

- 3D pharmacophore mapping : Align active conformers of 5-(3-fluorophenyl)indole with known inhibitors (e.g., KAT-I) using Schrödinger Phase or MOE.

- Fit Score analysis : Quantify similarity to validated pharmacophores (e.g., hydrogen bond acceptors at the carboxylic acid group) .

Q. What experimental designs are effective for studying metabolic stability of fluorinated indole-carboxylic acids?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- CYP450 inhibition screening : Use fluorometric assays to identify metabolic liabilities (e.g., CYP3A4/2D6 interactions) .

Critical Analysis of Contradictions

- Synthesis Yields : Discrepancies in yields (42% vs. 55.7%) may arise from purification methods (e.g., column chromatography vs. recrystallization) or solvent polarity effects .

- Fluorine Substituent Effects : Conflicting bioactivity data (e.g., 3-fluorophenyl vs. 2,4-difluorophenyl derivatives) highlight the need for controlled SAR studies to isolate electronic vs. steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.